![molecular formula C26H34N4O B14301673 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL CAS No. 113258-25-6](/img/structure/B14301673.png)
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL is a complex organic compound characterized by the presence of a triazine ring substituted with diphenyl groups and an amino-undecanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The diphenyl groups are introduced via substitution reactions, followed by the attachment of the amino-undecanol chain through nucleophilic substitution or similar reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring and other functional groups can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The triazine ring and diphenyl groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The amino-undecanol chain may facilitate the compound’s solubility and cellular uptake, enhancing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A related compound with similar structural features but different functional groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine derivative with distinct substituents and applications.
1,2,4,5-Tetrazine, 3,6-diphenyl-: A tetrazine analog with diphenyl groups.
Uniqueness
11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL stands out due to its unique combination of a triazine ring, diphenyl groups, and an amino-undecanol chain. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
113258-25-6 |
|---|---|
Fórmula molecular |
C26H34N4O |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
11-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]undecan-1-ol |
InChI |
InChI=1S/C26H34N4O/c31-21-15-7-5-3-1-2-4-6-14-20-27-26-28-24(22-16-10-8-11-17-22)25(29-30-26)23-18-12-9-13-19-23/h8-13,16-19,31H,1-7,14-15,20-21H2,(H,27,28,30) |
Clave InChI |
HXUKMDUHROARIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NCCCCCCCCCCCO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



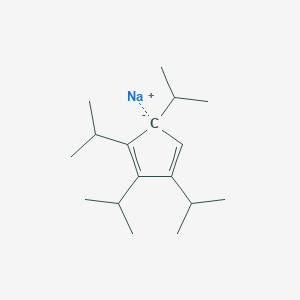
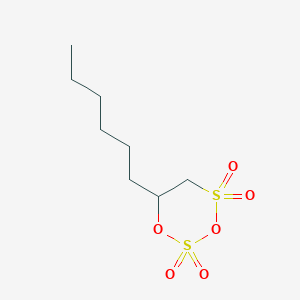
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
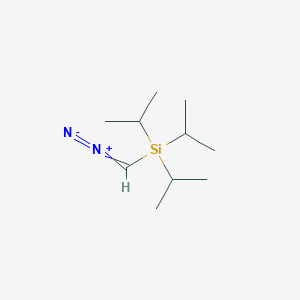
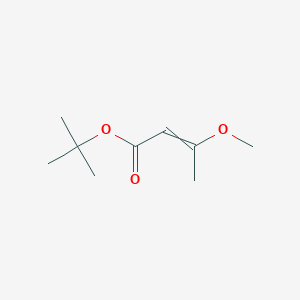
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
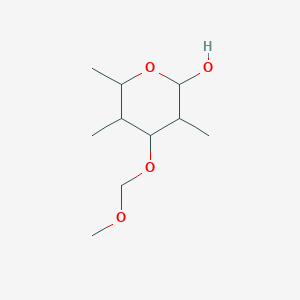
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
